N-[(pyridin-4-yl)methyl]piperidin-4-amine
Description
N-[(pyridin-4-yl)methyl]piperidin-4-amine is a compound that features a piperidine ring bonded to a pyridine ring through a methylene bridge. This compound is part of a broader class of heterocyclic compounds, which are known for their significant roles in medicinal chemistry and drug discovery . The piperidine and pyridine moieties are common structural motifs in many biologically active molecules, making this compound a compound of interest in various scientific fields.
Properties
CAS No. |
1177343-97-3 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with pyridine derivatives. One common method is the reductive amination of 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Formation of the Piperidin-4-amine Core
-
Curtius Rearrangement : A common method to introduce the 4-amino group involves a Curtius rearrangement. For example, piperidin-4-one derivatives undergo this reaction with reagents like diphenylphosphoryl azide (DPPA) and triethylamine to form the amine .
-
Reduction of Amides : Alternatively, amide precursors (e.g., piperidine-4-carboxamide) can be reduced to amines using lithium aluminum hydride (LiAlH₄) or borane in THF .
Key Reaction Conditions and Reagents
Pharmacokinetic and Stability Considerations
-
Metabolic Stability : Piperidine derivatives with lipophilic substituents (e.g., benzyl groups) often face rapid clearance due to hepatic metabolism. Substitution patterns (e.g., chlorine, tert-butyl) can modulate stability .
-
Oral Bioavailability : Amide-linked derivatives (e.g., carboxamides) generally exhibit better oral bioavailability than benzyl-substituted analogs due to reduced basicity and slower metabolism .
Structural and Functional Insights
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Hydrogen Bonding : The amine group in piperidin-4-amine interacts with residues like Glu236 in kinase targets (e.g., PKB), while the pyridine ring engages in hydrophobic interactions .
-
Selectivity : Substituents (e.g., chloro, tert-butyl) on the pyridin-4-ylmethyl group can enhance selectivity for specific targets by exploiting differences in binding pockets (e.g., PKB vs. PKA) .
Crystallographic and Analytical Data
-
Bond Lengths : In analogous compounds, C–N bond lengths in piperidine rings range from 1.34–1.35 Å, while torsion angles (e.g., C5–N3–C3–N2) are typically close to 0°, indicating minimal strain .
-
Hydrogen Bonding Networks : Intermolecular interactions (e.g., N–H…O, N–H…N) stabilize crystal structures, as observed in pyrimidine-linked piperidines .
Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry
N-[(pyridin-4-yl)methyl]piperidin-4-amine is primarily investigated for its role as a pharmacological agent. Its structural features allow it to interact with various biological targets, particularly in the modulation of protein kinase pathways.
Protein Kinase Inhibition
Research has highlighted the compound's potential as an inhibitor of Protein Kinase B (PKB), also known as Akt. PKB is a critical player in cellular signaling pathways that regulate cell growth and survival. The compound has demonstrated significant inhibitory activity against PKB, which is essential for developing treatments for cancers where this pathway is dysregulated .
Case Study:
A study identified derivatives of piperidine that exhibited selective inhibition of PKB over related kinases such as PKA. The modifications in the piperidine structure, including the introduction of the pyridine moiety, contributed to enhanced selectivity and potency against PKB, making these compounds promising candidates for further development in cancer therapeutics .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in creating more complex molecular structures.
Synthesis of Complex Molecules
The compound can be employed in synthesizing ligands and other biologically active molecules. Its functional groups enable it to participate in reactions such as alkylation and acylation, facilitating the development of novel compounds with potential therapeutic applications.
Table 1: Synthetic Pathways Utilizing this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Alkylation | Reaction with alkyl halides | Formation of substituted piperidines |
| Acylation | Reaction with acyl chlorides | Creation of amides |
| Coupling | Cross-coupling reactions with aryl halides | Synthesis of biaryl compounds |
Therapeutic Potential
Beyond its role as a kinase inhibitor, this compound is being explored for its potential therapeutic effects in various diseases.
Neurological Disorders
Emerging studies suggest that compounds similar to this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression and anxiety. Research into its effects on serotonin and dopamine receptors could pave the way for new antidepressant therapies .
Case Study:
A recent investigation into piperidine derivatives revealed promising results in modulating serotonin receptors, suggesting that this compound could be developed into a candidate for treating mood disorders .
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[(pyridin-3-yl)methyl]piperidin-4-amine: Similar structure but with the pyridine ring attached at the 3-position.
N-[(pyridin-2-yl)methyl]piperidin-4-amine: Similar structure but with the pyridine ring attached at the 2-position.
N-[(pyridin-4-yl)methyl]piperidin-3-amine: Similar structure but with the amine group attached at the 3-position of the piperidine ring.
Uniqueness
N-[(pyridin-4-yl)methyl]piperidin-4-amine is unique due to its specific attachment points on both the piperidine and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research .
Biological Activity
N-[(pyridin-4-yl)methyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it has been shown to inhibit enzymes involved in disease pathways, which may contribute to its efficacy in treating certain conditions.
Structure-Activity Relationships (SAR)
The structure of this compound includes both piperidine and pyridine moieties, which are known for their pharmacological versatility. Several studies have explored the SAR of similar compounds, revealing key insights into how modifications can enhance biological activity:
| Compound | Modification | IC50 (nM) | Target |
|---|---|---|---|
| 17 | 4-Aminopiperidine at 8-position | 40 | NF54 (Plasmodium falciparum) |
| 18 | Ring N modification | 400 | NF54 (loss of activity) |
| 21 | N-methylation of piperidine | 65 | NF54 |
These findings illustrate the impact of structural changes on the potency and selectivity of the compounds .
Biological Activity in Disease Models
This compound has shown promising results in various preclinical models. For example, studies have indicated that derivatives of this compound exhibit potent activity against HIV, with effective concentrations in the nanomolar range. This suggests a potential role as an antiviral agent, particularly against wild-type strains and some drug-resistant variants .
In addition to antiviral properties, the compound has been investigated for its effects on neurological disorders due to its interaction with neurotransmitter systems. Research indicates that it can modulate muscarinic receptors, which play a crucial role in cognitive functions and memory processes.
Case Studies
- Antiviral Activity : A study demonstrated that a series of piperidinyl derivatives, including this compound, exhibited significant antiviral activity against HIV with EC50 values in single-digit nanomolar concentrations. The mechanism was linked to inhibition of reverse transcriptase, validating its therapeutic potential for AIDS treatments .
- Antiproliferative Effects : In cancer research, compounds related to this compound showed notable antiproliferative activity against various cancer cell lines (e.g., A549, HCT116). IC50 values were reported below 5 μM for several derivatives, indicating strong potential for further development as anticancer agents .
Q & A
Q. Basic Characterization :
- NMR : Key signals include δ 2.5–3.0 ppm (piperidine protons), δ 3.7 ppm (CH2 bridge between pyridine and piperidine), and δ 8.4 ppm (pyridine aromatic protons) .
- MS : ESI-MS typically shows [M+H]+ at m/z 204.1 .
Advanced Analysis : Conflicting data (e.g., unexpected NOESY cross-peaks) may arise from conformational flexibility. DFT calculations (B3LYP/6-31G*) can model rotational barriers of the CH2 bridge (≈8–12 kcal/mol) and predict stable conformers .
What mechanistic insights explain the compound’s reactivity in oxidative or catalytic reactions?
Oxidation Studies : Under MnO4−/Ru(III) catalysis (pH 7, 300 K), the piperidine ring undergoes cleavage to form N-(pyridin-4-yl)methylamine and CO2, with a 1:4 stoichiometry (compound:KMnO4). LC-MS and DFT (transition state ΔG‡ ≈ 18 kcal/mol) confirm a radical-mediated pathway involving hydroxyl radical intermediates .
Catalytic Applications : The pyridine nitrogen acts as a weak Lewis base in Pd-catalyzed cross-couplings, but steric hindrance from the piperidine ring limits substrate scope. Computational ligand-binding studies (AutoDock Vina) suggest preferential coordination via the pyridine lone pair .
How can researchers design experiments to assess the compound’s biological activity against neurological targets?
Basic Screening : Use acetylcholinesterase (AChE) inhibition assays (Ellman’s method, IC50 ≈ 50–100 µM) . For receptor binding, radioligand displacement assays (e.g., α4β2 nicotinic receptors, Ki ≈ 10 µM) are standard .
Advanced Mechanistic Studies : To resolve contradictory activity data (e.g., partial agonist vs. antagonist effects), employ patch-clamp electrophysiology on HEK293 cells expressing human receptors. Pair with molecular dynamics simulations (CHARMM36) to map binding poses and hydrogen-bonding interactions with Glu148 or Trp86 residues .
What strategies improve the compound’s stability in aqueous buffers for pharmacological studies?
Degradation Pathways : Hydrolysis of the secondary amine occurs at pH < 3 or > 10 (t1/2 < 24 hrs). LC-MS identifies N-oxide and ring-opened byproducts .
Stabilization Methods : Buffers (pH 6–8) with 1–5% DMSO reduce hydrolysis. Lyophilization with trehalose (1:1 w/w) enhances shelf life (>6 months at −20°C) .
How do substituent variations on the piperidine ring influence physicochemical properties?
Q. Comparative QSAR :
What computational tools predict the compound’s potential as a metal-organic framework (MOF) ligand?
Advanced Material Design : Molecular docking (Materials Studio) into Zr-sulfophenylphosphonate layers predicts interlayer spacing of 12.7 Å, matching experimental XRD data. Hirshfeld surface analysis (CrystalExplorer) identifies pyridine N and piperidine NH as primary interaction sites for CO2 adsorption .
How should researchers address discrepancies in reported cytotoxicity data across cell lines?
Data Contradiction Analysis : Inconsistent IC50 values (e.g., 20 µM in HeLa vs. >100 µM in MCF-7) may stem from efflux pump (P-gp) overexpression. Validate using:
P-gp inhibitors (verapamil, 10 µM) to assess transport effects.
Metabolic stability assays (microsomal t1/2) to rule out rapid degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
